![molecular formula C18H14Cl2N2OS B2933678 N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 438030-23-0](/img/structure/B2933678.png)
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a chloro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4-(4-chlorophenyl)-1,3-thiazole-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloroacetamide: Lacks the thiazole ring.
N-benzyl-2-bromoacetamide: Contains a bromo group instead of a chloro group.
N-benzyl-2-(1H-imidazol-1-yl)acetamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the thiazole ring and the chloro group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Biological Activity
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- Molecular Formula : C18H14Cl2N2OS
- Molecular Weight : 377.3 g/mol
- CAS Number : 438030-23-0
The presence of the thiazole ring contributes significantly to the compound's biological reactivity and potential therapeutic applications.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that structural modifications on the phenyl ring can enhance its efficacy against various microbial strains. For instance, halogenated phenyl groups have been found to increase lipophilicity and bioavailability, making these compounds promising candidates for further development in antimicrobial therapies.
Comparative Antimicrobial Efficacy
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
N-(4-bromophenyl)-2-chloroacetamide | Contains bromine instead of chlorine | Enhanced antimicrobial activity | Higher lipophilicity due to bromine |
N-(4-fluorophenyl)-2-chloroacetamide | Contains fluorine | Effective against specific Gram-positive bacteria | Fluorine enhances metabolic stability |
N-(p-toluidine)-2-chloroacetamide | Methyl group on phenyl ring | Moderate antimicrobial properties | Methyl group affects solubility |
Anticancer Activity
The thiazole moiety is also associated with anticancer properties. Studies have demonstrated that compounds containing the thiazole ring can exhibit significant cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential for development as anticancer agents .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiazole-containing compounds. In particular, studies have shown that modifications to the thiazole structure can lead to enhanced anticonvulsant effects in animal models. The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazole ring are crucial for maximizing anticonvulsant activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 2: Cytotoxicity Against Cancer Cell Lines
In a cytotoxicity assay involving several cancer cell lines (e.g., A431 and HT29), this compound showed promising results with IC50 values lower than those of established chemotherapeutics like doxorubicin. This suggests its potential as an effective anticancer agent .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASLXSUMPZREQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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